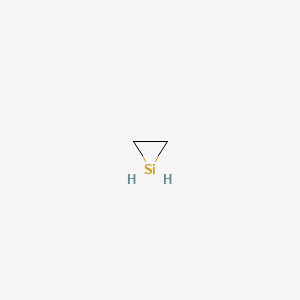

Silacyclopropane

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Silacyclopropane is a three-membered ring compound containing silicon and carbon atoms It is a highly strained molecule due to the small ring size, which imparts unique reactivity and properties

准备方法

Synthetic Routes and Reaction Conditions: Silacyclopropane can be synthesized through several methods. One common approach involves the reaction of dichlorosilanes with magnesium to form this compound derivatives . Another method includes the insertion of carbonyl compounds into the silicon-carbon bond of this compound . These reactions typically require specific conditions such as the presence of a catalyst and controlled temperatures.

Industrial Production Methods: Industrial production of this compound often involves the use of dichlorosilanes as precursors. The process includes the reductive dehalogenation of dichlorosilanes using magnesium metal, followed by purification steps to isolate the desired this compound .

化学反应分析

Types of Reactions: Silacyclopropane undergoes various types of reactions, including:

Oxidation: this compound can be oxidized to form silacyclopropyl cations.

Reduction: The reduction of this compound can lead to the formation of silylenes.

Substitution: this compound can participate in substitution reactions with aldehydes and alkynes.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include peroxides and oxygen.

Reduction: Reducing agents such as magnesium are used.

Substitution: Reactions with aldehydes and alkynes often require catalysts and specific solvents.

Major Products:

Oxidation: Silacyclopropyl cations.

Reduction: Silylenes.

Substitution: Various carbon-carbon bond-forming products.

科学研究应用

Silacyclopropane has numerous applications in scientific research:

Chemistry: Used as intermediates in the synthesis of complex organosilicon compounds.

Medicine: Investigated for use in drug delivery systems due to its unique reactivity.

Industry: Utilized in the production of silicone elastomers and other polymeric materials.

作用机制

Silacyclopropane is compared with other similar compounds such as silacyclobutanes and cyclotrisilanes . While silacyclobutanes also contain silicon and carbon in a ring structure, they have a four-membered ring, which imparts different reactivity and stability. Cyclotrisilanes, on the other hand, have three silicon atoms in the ring, leading to unique properties and applications.

相似化合物的比较

- Silacyclobutanes

- Cyclotrisilanes

- Dichlorosilanes

Silacyclopropane stands out due to its high strain energy and reactivity, making it a valuable compound in both research and industrial applications.

生物活性

Silacyclopropanes are a unique class of compounds characterized by a three-membered ring structure that incorporates silicon. Their biological activity has garnered attention due to their potential applications in medicinal chemistry, particularly in the development of novel therapeutic agents. This article provides a comprehensive overview of the biological activities associated with silacyclopropanes, highlighting key research findings, case studies, and data tables.

Overview of Silacyclopropane

Silacyclopropanes are analogous to cyclopropanes but contain silicon atoms in place of carbon. This substitution alters their chemical properties and biological activities, making them interesting candidates for drug development. The unique structural features of silacyclopropanes allow for diverse interactions with biological targets, leading to various pharmacological effects.

Biological Activities

Research has identified several biological activities associated with silacyclopropanes, including:

- Antitumor Activity : Silacyclopropanes have shown promise in inhibiting cancer cell growth. For instance, derivatives have been tested against various human cancer cell lines, demonstrating cytotoxic effects with IC50 values ranging from 49.79 µM to 113.70 µM .

- Antiviral Properties : Some this compound derivatives exhibit antiviral activity, particularly against HIV-1 and hepatitis C virus. Compounds like ledipasvir, which incorporate a this compound structure, are utilized in antiviral therapies .

- Enzymatic Inhibition : Silacyclopropanes have been studied for their ability to inhibit specific enzymes, contributing to their potential as therapeutic agents. For example, they have been reported to inhibit alpha-l-fucosidase and β-lactamase .

Case Studies

Several studies have explored the biological activity of silacyclopropanes:

- Synthesis and Evaluation : A study synthesized bis(spiropyrazolone)cyclopropanes and evaluated their cytotoxic properties against yeast and human cancer cell lines. The results indicated that certain derivatives were selective against cancer cells while sparing non-cancerous cells .

- Mechanistic Insights : Research into the mechanism of action revealed that silacyclopropanes could induce apoptosis in cancer cells through oxidative stress pathways. This was supported by genotoxicity assays and antioxidant activity evaluations .

- Photo-activity Studies : Investigations into the photo-activity of silacyclopropenes derived from silacyclopropanes highlighted their potential applications in photodynamic therapy, where light-activated compounds can selectively target and kill cancer cells .

Data Tables

The following table summarizes key findings related to the cytotoxicity of various this compound derivatives against selected cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| 4r | RKO | 60.70 | High |

| 4s | PC-3 | 49.79 | High |

| 4q | HeLa | 78.72 | Moderate |

| Dox | RKO | 0.51 | Reference |

Note: The selectivity index indicates the preference for targeting cancer cells over normal cells.

Research Findings

Recent studies emphasize the importance of structural modifications in enhancing the biological activity of silacyclopropanes. For instance, variations in substituents on the silicon atom or modifications to the cyclopropane ring can significantly influence their interaction with biological targets and overall efficacy.

Moreover, computational studies have provided insights into the pharmacokinetic properties of these compounds, aiding in the prediction of absorption, distribution, metabolism, and excretion (ADME) profiles essential for drug development .

属性

IUPAC Name |

silirane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6Si/c1-2-3-1/h1-3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPBJMYVOQWDQNS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C[SiH2]1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

58.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。